molecular formula C11H17N B12442815 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine CAS No. 786677-17-6

1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine

Katalognummer: B12442815
CAS-Nummer: 786677-17-6
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: OGSMLVJFIWGIEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine is an organic compound with a complex structure, characterized by a phenyl ring substituted with a methyl group and an isopropyl group, along with a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylmethanamines.

Wissenschaftliche Forschungsanwendungen

1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-Phenylpropan-2-one: Similar in structure but lacks the methanamine group.

    1-[4-(propan-2-yl)phenyl]methanamine: Similar structure with different substitution patterns on the phenyl ring.

Uniqueness: 1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

786677-17-6

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

(2-methyl-6-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C11H17N/c1-8(2)10-6-4-5-9(3)11(10)7-12/h4-6,8H,7,12H2,1-3H3

InChI-Schlüssel

OGSMLVJFIWGIEF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C(C)C)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.